molecular formula C9H16O4S B13077477 1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid

1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13077477
M. Wt: 220.29 g/mol
InChI Key: ZTFKQCXOSUUVAJ-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₄S. This compound is characterized by a cyclobutane ring substituted with a methanesulfonyl group and a propan-2-yl group, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the methanesulfonyl and propan-2-yl groups on the cyclobutane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

1-methylsulfonyl-3-propan-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O4S/c1-6(2)7-4-9(5-7,8(10)11)14(3,12)13/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

ZTFKQCXOSUUVAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C1)(C(=O)O)S(=O)(=O)C

Origin of Product

United States

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